
1,1'-(Tetradecylimino)dipropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Tetradecylimino)dipropan-2-ol is a chemical compound with the molecular formula C20H43NO2. It is known for its unique structure, which includes a tertiary amine and two hydroxyl groups. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Tetradecylimino)dipropan-2-ol typically involves the reaction of tetradecylamine with 2-propanol under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the imine bond. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Tetradecylimino)dipropan-2-ol is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is purified using techniques such as distillation or crystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Tetradecylimino)dipropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imine bond can be reduced to form secondary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
1,1’-(Tetradecylimino)dipropan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-(Tetradecylimino)dipropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The tertiary amine group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxyl groups can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(Hexadecylimino)dipropan-2-ol
- 1,1’-(Octadecylimino)dipropan-2-ol
- 1,1’-(Dodecylimino)dipropan-2-ol
Uniqueness
1,1’-(Tetradecylimino)dipropan-2-ol is unique due to its specific chain length and the presence of both tertiary amine and hydroxyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
56975-11-2 |
|---|---|
Formule moléculaire |
C20H43NO2 |
Poids moléculaire |
329.6 g/mol |
Nom IUPAC |
1-[2-hydroxypropyl(tetradecyl)amino]propan-2-ol |
InChI |
InChI=1S/C20H43NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21(17-19(2)22)18-20(3)23/h19-20,22-23H,4-18H2,1-3H3 |
Clé InChI |
NMEWVFFBYQFTLK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCN(CC(C)O)CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



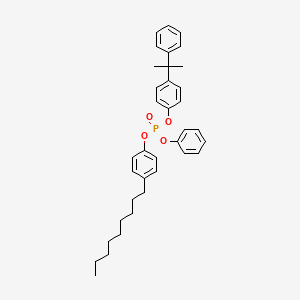
![1,2,5,7-Tetramethyl-1H-benzo[d]imidazole](/img/structure/B13759869.png)
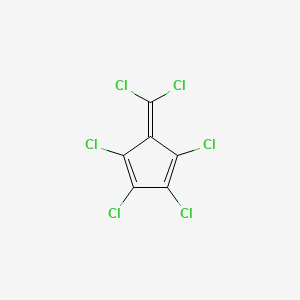

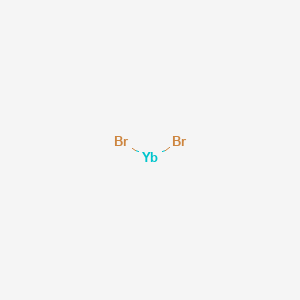
![1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide](/img/structure/B13759882.png)



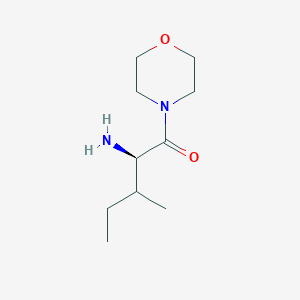
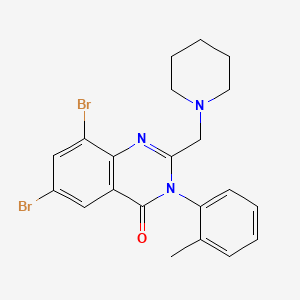
![Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13759955.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13759957.png)
